molecular formula C10H11NO B3194121 2-Methyl-2,3-dihydroisoquinolin-4(1H)-one CAS No. 79841-13-7

2-Methyl-2,3-dihydroisoquinolin-4(1H)-one

Cat. No.: B3194121
CAS No.: 79841-13-7
M. Wt: 161.2 g/mol
InChI Key: SZNJHPIVJBDAIH-UHFFFAOYSA-N
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Description

2-Methyl-2,3-dihydroisoquinolin-4(1H)-one: is a heterocyclic organic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and other bioactive molecules. The structure of this compound consists of a fused benzene and pyridine ring system with a methyl group at the 2-position and a carbonyl group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Pictet-Spengler Reaction: : One common method for synthesizing 2-Methyl-2,3-dihydroisoquinolin-4(1H)-one involves the Pictet-Spengler reaction. This reaction typically involves the condensation of a β-phenylethylamine with an aldehyde or ketone in the presence of an acid catalyst. The reaction proceeds through the formation of an iminium ion intermediate, which then undergoes cyclization to form the isoquinoline ring system.

  • Bischler-Napieralski Reaction: : Another method involves the Bischler-Napieralski reaction, where a β-phenylethylamine is acylated with an acid chloride or anhydride, followed by cyclization under acidic conditions to form the isoquinoline ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale versions of the above synthetic routes, optimized for yield and purity. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : 2-Methyl-2,3-dihydroisoquinolin-4(1H)-one can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : The compound can be reduced to form 2-Methyl-1,2,3,4-tetrahydroisoquinoline using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: : Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various substituents. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents

Major Products Formed

    Oxidation: Oxidized derivatives such as 2-Methyl-4-oxo-1,2,3,4-tetrahydroisoquinoline

    Reduction: 2-Methyl-1,2,3,4-tetrahydroisoquinoline

    Substitution: Various substituted isoquinolines depending on the reagents used

Scientific Research Applications

Chemistry

2-Methyl-2,3-dihydroisoquinolin-4(1H)-one is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

Medicine

The compound is explored for its potential therapeutic applications. Its derivatives are studied for their pharmacological properties, including their ability to act as enzyme inhibitors or receptor agonists/antagonists.

Industry

In the industrial sector, this compound is used in the synthesis of dyes, agrochemicals, and other specialty chemicals. Its versatility makes it valuable in various industrial applications.

Mechanism of Action

The mechanism of action of 2-Methyl-2,3-dihydroisoquinolin-4(1H)-one depends on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. If it acts as a receptor agonist or antagonist, it may bind to the receptor, modulating its activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: The parent compound of the isoquinoline family, lacking the methyl and carbonyl groups.

    1,2,3,4-Tetrahydroisoquinoline: A reduced form of isoquinoline, lacking the carbonyl group.

    2-Methyl-1,2,3,4-tetrahydroisoquinoline: A reduced form of 2-Methyl-2,3-dihydroisoquinolin-4(1H)-one, lacking the carbonyl group.

Uniqueness

This compound is unique due to the presence of both a methyl group at the 2-position and a carbonyl group at the 4-position. These functional groups confer distinct chemical reactivity and biological activity compared to other isoquinoline derivatives.

Biological Activity

2-Methyl-2,3-dihydroisoquinolin-4(1H)-one is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name: this compound
  • CAS Number: 20458-78-0

Antimicrobial Properties

Research indicates that derivatives of isoquinolinones, including this compound, exhibit significant antimicrobial activity. A study demonstrated that structural modifications can enhance the activity against various bacterial strains. The mechanism involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Antifungal Activity

Recent investigations have shown that compounds related to this compound possess antifungal properties. Specifically, studies on 2-aryl derivatives have revealed that substitutions on the aromatic rings significantly influence antifungal potency. Electron-withdrawing groups on specific positions enhance this activity, suggesting a structure-activity relationship (SAR) that can guide future drug design .

Anticancer Effects

The compound has also been evaluated for its anticancer potential. In vitro studies have indicated that it can induce apoptosis in cancer cell lines through the modulation of sigma receptors. This interaction enhances apoptotic signaling pathways and may overcome resistance mechanisms in cancer therapy .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition: It has been shown to inhibit enzymes involved in cholinergic neurotransmission, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This inhibition can lead to increased levels of acetylcholine, affecting neuronal signaling and potentially improving cognitive functions.
  • Sigma Receptor Interaction: The compound acts as a ligand for sigma receptors, which are implicated in several physiological processes including pain perception and neuroprotection. Binding to these receptors can modulate cellular responses to stress and promote cell survival under adverse conditions .

Pharmacokinetics

Pharmacokinetic studies suggest that this compound exhibits favorable absorption and distribution profiles. Its low toxicity and good bioavailability make it a promising candidate for further development in therapeutic applications .

Case Studies and Research Findings

StudyFindings
Antimicrobial Activity Showed significant inhibition against Gram-positive bacteria; structure modifications enhanced efficacy.
Antifungal Activity Identified optimal substitution patterns that increase antifungal potency; electron-withdrawing groups on C-ring crucial for activity.
Anticancer Potential Induced apoptosis in melanoma cell lines; effective against drug-resistant variants through sigma receptor modulation.

Q & A

Q. What are the common synthetic routes for 2-Methyl-2,3-dihydroisoquinolin-4(1H)-one and its derivatives?

Basic
The synthesis typically involves cyclization reactions or dipolar cycloadditions. For example, dipolarophiles like (3Z)-2-phenyl-3-(p-substituted-phenyl)-2,3-dihydroisoquinolin-4(1H)-ones can be prepared from substituted benzaldehydes and 2-phenyl-2,3-dihydroisoquinolin-4(1H)-one precursors via [3+2] cycloadditions with α-chloro-aryliden-phenylhydrazones, yielding spiroheterocycles in 50–85% yields . Ionic liquid-catalyzed isomerization of 2′-aminochalcones at 150°C in [bmim]BF₄ is another route, producing dihydroisoquinolinones after purification via silica plug filtration .

Q. How can this compound be characterized spectroscopically?

Basic
Characterization involves:

  • NMR : Distinct signals for methyl groups (e.g., δ ~3.59 ppm for CH₃), aromatic protons (δ ~6.99–8.18 ppm), and hydrogen-bonded NH/OH groups (δ ~5.84 ppm) .
  • HRMS : Molecular ion peaks (e.g., m/z 297 [M⁺]) and fragmentation patterns confirm structural integrity .
  • IR : Peaks at ~1663 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N), and 3200 cm⁻¹ (NH) .

Q. How can reaction conditions be optimized for stereoselective synthesis?

Advanced
Stereoselectivity is achieved by controlling steric and electronic factors. For example, cycloadditions with α-chloro-aryliden-phenylhydrazones are regioselective due to steric hindrance directing nitrogen bonding to the most substituted olefinic carbon . Temperature (e.g., 150°C in ionic liquids) and solvent polarity (e.g., dichloromethane or ethanol) also influence stereochemical outcomes . Advanced techniques like continuous flow synthesis may enhance reproducibility and reduce side reactions .

Q. How do substituent variations at the 2- and 3-positions affect biological activity?

Advanced
Substituents modulate bioactivity by altering electronic properties and binding affinity. For example:

Substituent PositionBioactivity TrendReference
7-Fluoro ()High dopamine receptor modulation
5-Chloro ()Enhanced enzyme inhibition
Methyl (Target compound)Potential steric effects reducing solubility

Methoxy or phenyl groups (e.g., in 6,7-dimethoxy derivatives) improve solubility but may reduce target specificity .

Q. How can contradictions in bioactivity data across studies be resolved?

Advanced
Contradictions arise from differences in assay conditions (e.g., cell lines, concentration ranges) or substituent positioning. For example:

  • Fluoro-substituted analogs () show neuropharmacological activity, while chloro-substituted derivatives () exhibit enzyme inhibition.
  • Statistical tools like ANOVA and Fisher’s LSD test (95% confidence interval) can identify significant variations in lipidomic or antimicrobial assays .

Q. What purification techniques are effective for isolating this compound?

Methodological

  • Silica Gel Chromatography : Used to isolate cycloadducts with >98% purity .
  • Recrystallization : Employ Et₂O/CHCl₃ mixtures to obtain single crystals for X-ray analysis .
  • Solvent Optimization : Use DMSO for stock solutions, stored at -80°C (6 months) or -20°C (1 month) to prevent degradation .

Q. How should antitubercular activity assays be designed for this compound?

Application

  • Microplate Alamar Blue Assay : Test against Mycobacterium tuberculosis H37Rv at 0.05–50 µg/mL, with rifampicin as a control .
  • Lipidomic Profiling : Use LC-MS/MS to assess membrane disruption (e.g., altered phosphatidylinositol levels) .
  • Cytotoxicity Screening : Validate selectivity via MTT assays on Vero cells .

Q. How is the crystal structure of derivatives determined?

Structural Analysis

  • X-ray Crystallography : Refine structures using SHELXL (e.g., C—H···π interactions and N—H···O hydrogen bonds stabilize packing) .
  • DFT Calculations : Compare experimental bond lengths/angles with theoretical models to confirm stereoelectronic effects .

Properties

IUPAC Name

2-methyl-1,3-dihydroisoquinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-11-6-8-4-2-3-5-9(8)10(12)7-11/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZNJHPIVJBDAIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=CC=CC=C2C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Methyl-2,3-dihydroisoquinolin-4(1H)-one
2-Methyl-2,3-dihydroisoquinolin-4(1H)-one
2-Methyl-2,3-dihydroisoquinolin-4(1H)-one
2-Methyl-2,3-dihydroisoquinolin-4(1H)-one
2-Methyl-2,3-dihydroisoquinolin-4(1H)-one
2-Methyl-2,3-dihydroisoquinolin-4(1H)-one

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